molecular formula C23H24N2O2S B8056016 (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one

(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one

Cat. No. B8056016
M. Wt: 392.5 g/mol
InChI Key: XCFRUAOZMVFDPQ-AWEZNQCLSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. The presence of a thieno[2,3-c]quinolin-4(5H)-one moiety suggests that it might be a heterocyclic compound, which are often found in pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound likely includes a planar thieno[2,3-c]quinolin-4(5H)-one core with various substituents. The ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl) moiety suggests the presence of a chiral center, which could have implications for the compound’s biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a dimethylamino group might confer basicity, while the thieno[2,3-c]quinolin-4(5H)-one moiety might influence the compound’s electronic properties .

Scientific Research Applications

  • Antiproliferative Activities : Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activities. For instance, one study found that certain derivatives exhibited significant inhibitory effects on the growth of cancer cell lines, including human hepatocellular carcinoma and non-small cell lung cancer cells. These compounds were shown to induce cell cycle arrest and apoptosis via activation of key cellular pathways (Tseng et al., 2011).

  • Antituberculosis Activity : A derivative, specifically a 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, has shown high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).

  • Anticancer Agents : Another study focused on synthesizing and evaluating quinolin-2-one derivatives as potential anticancer agents. Some of these compounds showed promising anticancer activity against certain cell lines, suggesting their potential as therapeutic agents (Desai et al., 2017).

  • Photophysical Properties : The photophysical properties of derivatives similar to the compound have been investigated. This includes studying their Stokes shifts in various solvents, which is important for understanding their behavior in different environments (Lobo & Abelt, 2003).

  • Corrosion Inhibitors : Research has also been conducted on the use of certain pyran derivatives, which are structurally related to the compound, as corrosion inhibitors. These studies help in understanding their effectiveness in protecting materials against corrosion (Khattabi et al., 2019).

  • Antimicrobial Agents : Some derivatives have been synthesized and evaluated as antimicrobial agents, showing activity against various bacterial and fungal strains. This points towards their potential use in treating infections (Patel et al., 2012).

  • Psychopharmacological Activity : Derivatives of this compound have also been studied for their potential psychopharmacological activities, particularly as antidepressants. This includes the evaluation of their antidepressant activity in preclinical models (de Abreu et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is active. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis for this compound .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promising activity in a particular biological system, future research might focus on optimizing its activity and reducing any associated toxicity .

properties

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRUAOZMVFDPQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
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(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
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(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
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(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
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(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
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(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one

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